3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide group attached to a pyrroloquinoline structure, which is further substituted with dimethyl groups
Mechanism of Action
Target of Action
It is known that similar compounds have shown a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Similar compounds have been found to exhibit various biological activities, indicating that they may interact with their targets in multiple ways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may have a similar effect .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by various environmental factors, suggesting that this compound may be similarly affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further functionalized to introduce the benzamide group and the dimethyl substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane, ethanol, or toluene, and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system due to its heterocyclic structure.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide include other benzamide derivatives and heterocyclic compounds with similar structures, such as:
Indole derivatives: These compounds share the indole core structure and may exhibit similar biological activities.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse pharmacological properties.
Benzimidazole derivatives: These compounds contain a benzimidazole ring and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-5-6-15(8-13(12)2)20(24)21-17-9-14-4-3-7-22-18(23)11-16(10-17)19(14)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUDSRKLCDANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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